molecular formula C20H25N3O2 B2688262 2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one CAS No. 2310100-92-4

2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one

Cat. No. B2688262
CAS RN: 2310100-92-4
M. Wt: 339.439
InChI Key: ZAEXVMMCXLJTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one, commonly known as BPBP, is a pyridazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. BPBP is a small molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of BPBP is not fully understood, but it is believed to act as a competitive inhibitor of its protein targets. BPBP binds to the active site of these proteins, preventing them from interacting with their natural substrates and thus inhibiting their activity.
Biochemical and Physiological Effects:
BPBP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, BPBP has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BPBP in laboratory experiments is its selectivity. Because it binds to specific protein targets, it can be used to study the function of these proteins without affecting other cellular processes. However, one limitation of BPBP is its relatively low potency compared to other small molecule inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving BPBP. One area of interest is in the development of more potent and selective derivatives of BPBP that could be used in a wider range of experiments. Additionally, BPBP could be studied further for its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, BPBP could be used as a tool for studying the function of specific protein targets in a variety of biological systems.

Synthesis Methods

BPBP can be synthesized through a multi-step process, starting with the reaction of 4-piperidone with benzoyl chloride to form 1-benzoylpiperidin-4-one. This intermediate is then reacted with 2,6-di-tert-butyl-4-chloropyridazine to yield BPBP.

Scientific Research Applications

BPBP has been extensively studied for its potential applications in various scientific fields. One of its primary uses is as a tool for studying the function of certain proteins and enzymes. BPBP has been shown to bind to several different protein targets, including kinases and phosphatases, and can be used to selectively inhibit their activity.

properties

IUPAC Name

2-(1-benzoylpiperidin-4-yl)-6-tert-butylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)17-9-10-18(24)23(21-17)16-11-13-22(14-12-16)19(25)15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEXVMMCXLJTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.